![molecular formula C21H24N2O5S B2546267 ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-07-1](/img/structure/B2546267.png)

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

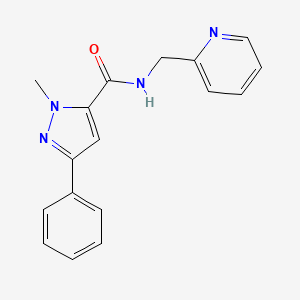

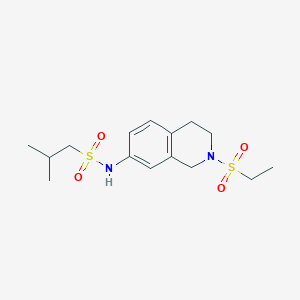

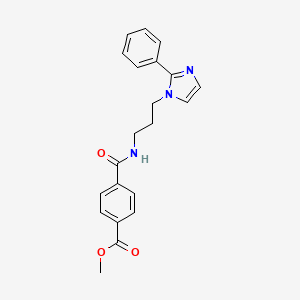

The compound ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule that is likely to have multiple functional groups, including ester, ketone, amide, and possibly aromatic and heteroaromatic systems. While the specific molecule is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their reactions, which can be used to infer some aspects of the molecule .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of pyridine carboxylates with various nucleophiles. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide dimethylaminomethyl derivatives and trisubstituted pyrrolopyridinones . This suggests that the synthesis of the target molecule could involve similar nucleophilic substitution reactions, possibly using a chloromethyl intermediate that could react with a phenoxypropanoyl group.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form nearly planar structures, as seen in the crystal structures of polysubstituted pyridines . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. For the molecule , similar planarity and stabilizing interactions could be expected, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve transformations that lead to the formation of new heterocyclic systems. For example, ethyl 2-aminothiazole-5-carboxylate derivatives can be transformed into thiazolopyridine derivatives upon reaction with aromatic amines or hydrazines . This indicates that the target molecule could also undergo reactions that lead to the formation or modification of heterocyclic rings, potentially through reactions with amines or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of intermolecular interactions, such as hydrogen bonding and π interactions, would affect its melting point, solubility, and crystal packing . The electronic properties of the molecule, such as its dipole moment and electron distribution, would be affected by the presence of the heteroaromatic thienopyridine core and the substituents attached to it.

科学的研究の応用

Synthesis Techniques

Research has explored various synthesis techniques for similar heterocyclic compounds, demonstrating their utility in creating complex molecules. For instance, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, which are structurally related to the compound . This method emphasizes the regioselectivity and high yields achievable with specific catalysts (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, a process that can be relevant to synthesizing similar compounds. The methodology involves direct formation from certain precursors, highlighting the potential for diverse heterocyclic compound synthesis (Santilli, Kim, & Wanser, 1971).

Potential Applications

The research on heterocyclic compounds often targets their potential applications in medicinal chemistry and material science. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for antimicrobial activities. Such studies illustrate the broad applicability of heterocyclic compounds in developing new pharmaceuticals (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Advanced Materials Development

Heterocyclic compounds also find applications in the development of advanced materials. Ershov et al. (2019) conducted a study on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties. This research suggests the potential use of similar compounds in materials science, particularly in creating materials with specific photophysical properties (Ershov et al., 2019).

特性

IUPAC Name |

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-3-27-21(26)19-16-9-11-23(14(2)24)13-17(16)29-20(19)22-18(25)10-12-28-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQVTNVYPQPAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)